5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

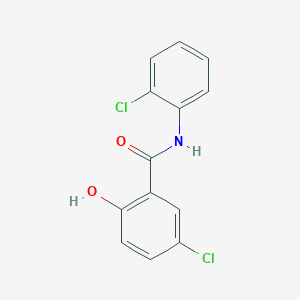

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the structural features and substitution pattern present in the molecule. The nomenclature follows established organic chemistry conventions, beginning with the benzamide core structure and systematically identifying each substituent with its corresponding position number. The structural representation reveals a benzamide scaffold where the carbonyl carbon is directly attached to a hydroxylated benzene ring bearing a chlorine substituent at the 5-position relative to the hydroxyl group.

The three-dimensional molecular architecture of this compound demonstrates significant structural complexity arising from the spatial arrangement of its substituents. The presence of the hydroxyl group at the 2-position (ortho to the carbonyl group) creates potential for intramolecular hydrogen bonding, which can significantly influence the compound's conformational preferences and physicochemical properties. The chlorine atoms positioned at the 5-position of the hydroxylated ring and the 2-position of the phenyl ring attached to the nitrogen atom create distinct electronic environments that affect the overall molecular polarity and reactivity patterns.

The molecular geometry exhibits characteristic features of substituted benzamides, with the amide linkage providing a planar configuration that facilitates conjugation between the aromatic systems. Computational modeling studies have indicated that the compound adopts preferred conformations that minimize steric hindrance while maximizing stabilizing interactions, particularly through potential hydrogen bonding between the hydroxyl group and the carbonyl oxygen atom. The structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System notation: OC1=C(C=C(Cl)C=C1)C(=O)NC1=C(Cl)C=CC=C1.

Chemical Abstracts Service Registry Number and Alternative Identifiers

The Chemical Abstracts Service registry number for this compound is 6626-92-2, which serves as the primary unique identifier for this compound in chemical databases and regulatory systems worldwide. This registry number was first assigned during the compound's initial documentation in chemical literature and has remained consistent across all major chemical information systems. The Chemical Abstracts Service number provides unambiguous identification that transcends language barriers and nomenclature variations, ensuring reliable communication within the global chemical community.

Several alternative identification systems have been developed to supplement the Chemical Abstracts Service registry number for enhanced database searching and chemical informatics applications. The compound is assigned the European Community number 819-241-5, which facilitates identification within European chemical regulations and commercial databases. The Digital Substance Identifier for Toxicology DTXSID60288968 links the compound to environmental and toxicological databases maintained by the United States Environmental Protection Agency. Additionally, the compound is referenced in the National Institute of Standards and Technology database under the designation NSC 58330, reflecting its inclusion in comprehensive chemical substance collections maintained by federal research institutions.

International chemical databases have assigned various proprietary identifiers to facilitate cross-referencing and systematic organization of chemical information. The Chemical Entities of Biological Interest database identifier CHEMBL3604894 connects the compound to biological activity databases and pharmaceutical research collections. The Nikkaji database, maintained by the Japanese chemical information system, assigns the identifier J2.341.164D for systematic organization within Asian chemical information networks. The Wikidata identifier Q82026113 provides linkage to open-access chemical information platforms, enhancing public accessibility to basic chemical data and structural information.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₃H₉Cl₂NO₂, indicating a composition of thirteen carbon atoms, nine hydrogen atoms, two chlorine atoms, one nitrogen atom, and two oxygen atoms. This formula represents the exact atomic composition without regard to structural isomers or stereochemical considerations, providing essential information for stoichiometric calculations and analytical determinations. The presence of two chlorine atoms significantly contributes to the compound's molecular weight and influences its physical properties, particularly density and volatility characteristics.

The molecular weight of this compound is precisely calculated as 282.12 daltons, with variations in reported values reflecting different levels of precision in measurement and calculation methodologies. Some sources report the molecular weight as 282.126 daltons, demonstrating the high precision achievable in modern molecular weight determinations. The molecular weight calculation incorporates the standard atomic masses of constituent elements: carbon (12.011), hydrogen (1.008), chlorine (35.453), nitrogen (14.007), and oxygen (15.999). These values enable accurate preparation of solutions for analytical and research applications.

The elemental composition analysis reveals that carbon constitutes the largest mass fraction at approximately 55.33%, followed by chlorine at 25.13%, reflecting the significant contribution of halogen substituents to the overall molecular mass. The relatively low hydrogen content of 3.21% is characteristic of highly substituted aromatic compounds where hydrogen atoms have been replaced by functional groups and halogen substituents. The nitrogen and oxygen content, representing 4.96% and 11.34% respectively, arise from the amide functional group and the hydroxyl substituent, both of which are crucial for the compound's chemical behavior and potential biological activity.

Synonymous Designations in Chemical Databases

Chemical databases employ various synonymous designations for this compound to facilitate comprehensive literature searching and cross-referencing between different information systems. The most commonly encountered systematic names include variations in capitalization, hyphenation, and positional descriptor formatting, such as "this compound" and "5-Chloro-N-(2-chlorophenyl)-2-hydroxy-benzamide". These variations reflect different database conventions and input methodologies while maintaining chemical accuracy and unambiguous identification of the target compound.

Properties

IUPAC Name |

5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-8-5-6-12(17)9(7-8)13(18)16-11-4-2-1-3-10(11)15/h1-7,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICXLNBRHZDDBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288968 | |

| Record name | 5-chloro-n-(2-chlorophenyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6626-92-2 | |

| Record name | NSC58330 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-n-(2-chlorophenyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide typically involves the reaction of 3-chlorosalicylic acid with 2-chloroaniline in the presence of phosphorus trichloride (PCl3) in a solvent such as chlorobenzene or toluene . The reaction conditions require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CHClN\O

- Molecular Weight : 273.13 g/mol

The compound features a benzamide structure with chloro and hydroxy functional groups, which contribute to its unique chemical reactivity and biological activity.

Chemistry

5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide serves as a valuable building block for synthesizing more complex molecules. Its structural characteristics allow for various chemical reactions, including oxidation, reduction, and substitution.

- Synthetic Routes : The synthesis typically involves the reaction of 3-chlorosalicylic acid with 2-chloroaniline in the presence of phosphorus trichloride, often conducted in solvents like chlorobenzene or toluene.

Biology

This compound has been investigated for its potential antimicrobial and antiviral properties. Research indicates significant efficacy against human adenoviruses (HAdV) and respiratory syncytial virus (RSV).

- Antiviral Mechanism : The antiviral activity likely involves interactions with viral proteins or enzymes critical for replication. Studies have shown that certain derivatives exhibit enhanced selectivity and potency against HAdV.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic effects in treating various diseases, particularly cancer.

- Anticancer Activity : The compound has demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and modulation of apoptotic gene expression. In vitro studies reported significant cytotoxic effects against cell lines such as HCT-116 and MCF-7.

Antiviral Efficacy

A study evaluated the antiviral properties of this compound against HAdV:

- Selectivity Index : Certain derivatives showed selectivity indexes greater than 100 compared to niclosamide.

- IC₅₀ Values : One derivative exhibited an IC₅₀ of 0.27 μM with minimal cytotoxicity (CC₅₀ = 156.8 μM) .

Anticancer Activity

Research on anticancer effects revealed:

- Cytotoxicity Against Cancer Cell Lines : The compound demonstrated an IC₅₀ value of 20.05 μM against HCT-116 cells, indicating significant potential as an anticancer agent .

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Chlorinated benzamide | Antiviral against HAdV; anticancer | Potent with low cytotoxicity |

| N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Amino group substitution | Effective against HAdV | Enhanced selectivity |

| 4-Amino-5-chloro-2-hydroxybenzamide | Amino group instead of chlorophenyl | Antiviral activity against RSV | More potent than parent compound |

Mechanism of Action

The mechanism of action of 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Salicylanilide derivatives are structurally diverse, with variations in substituents significantly impacting physicochemical properties and bioactivity. Below is a systematic comparison of 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide with structurally analogous compounds.

Structural and Physicochemical Properties

Table 1: Structural Features and Physicochemical Data

Key Observations:

- Yield : Substituents influence reaction efficiency. For example, 4-methylbenzyl (Compound 16, 67% yield) and trifluoromethyl groups (Compound 10, 66% yield) improve yields due to steric or electronic stabilization .

- Melting Points : Nitro (e.g., Niclosamide, 242–258°C) and fluoro substituents (e.g., 252°C for 4-fluorophenyl) increase melting points via enhanced intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) .

Structure-Activity Relationships (SAR)

- Chlorine Positioning : 2-Chlorophenyl derivatives exhibit higher antibacterial activity than 3- or 4-chloro analogs, likely due to optimized steric interactions with target enzymes .

- Hydroxyl Group : The 2-hydroxy group is critical for hydrogen bonding with biological targets (e.g., NFĸB, bacterial enzymes) .

- Hybrid Substituents : Combining -Cl and -CF$3$ (e.g., 2-chloro-4-CF$3$phenyl) enhances dual activity (cytotoxicity and antimicrobial effects) .

Biological Activity

5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide, commonly referred to as a derivative of niclosamide, has garnered attention in recent years for its potential biological activities, particularly in antiviral and anticancer applications. This compound exhibits a diverse range of biological effects, making it a subject of interest in pharmacological research. This article aims to detail the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its chlorinated aromatic rings and an amide functional group. The molecular structure can be depicted as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 273.13 g/mol

This compound's structural features contribute to its biological activity, particularly its ability to interact with various molecular targets.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral properties, particularly against human adenoviruses (HAdV) and respiratory syncytial virus (RSV).

The mechanism by which this compound exerts its antiviral effects likely involves interactions with viral proteins or enzymes critical for the viral replication cycle. Preliminary studies suggest that it may inhibit HAdV DNA replication and suppress later stages of the viral life cycle .

Case Study: Antiviral Efficacy

A study evaluating a series of substituted analogues of this compound demonstrated that certain derivatives exhibited enhanced selectivity and potency against HAdV, with selectivity indexes greater than 100 compared to the lead compound niclosamide. Notably, one derivative showed an IC value of 0.27 μM with minimal cytotoxicity (CC = 156.8 μM) .

Anticancer Activity

This compound has also been investigated for its potential anticancer effects. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and modulation of apoptotic gene expression.

In Vitro Studies

In vitro assays have revealed that this compound demonstrates cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7. For example, one study reported an IC value of 20.05 μM against HCT-116 cells, indicating significant anticancer potential .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Chlorinated benzamide | Antiviral against HAdV; anticancer | Potent with low cytotoxicity |

| N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Amino group substitution | Effective against HAdV | Enhanced selectivity |

| 4-Amino-5-chloro-2-hydroxybenzamide | Amino group instead of chlorophenyl | Antiviral activity against RSV | More potent than parent compound |

Q & A

Q. What are the standard synthetic routes for 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide, and how can reaction yields be optimized?

The compound is typically synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and substituted anilines. Method A (as described in , and 15) involves refluxing 5-chlorosalicylic acid derivatives with 2-chloroaniline in a polar aprotic solvent (e.g., DMF or DMSO) with a coupling agent like EDCI or DCC. Yields range from 41% to 60%, influenced by solvent choice, temperature, and purification methods (e.g., recrystallization from ethanol) . To optimize yields, researchers recommend:

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key characterization methods include:

- NMR spectroscopy : and NMR (DMSO-) reveal aromatic proton environments (e.g., δ 12.26 ppm for the phenolic -OH and δ 10.88 ppm for the amide -NH) and confirm substitution patterns .

- Elemental analysis : Validates stoichiometry (e.g., C 55.35%, H 3.22%, N 4.96%) .

- Melting point : Discrepancies between observed (189°C) and literature values (184–186°C) highlight the need for controlled crystallization conditions to ensure purity .

- IR spectroscopy : Detects O-H (3437 cm), N-H (3284 cm), and C=O (1680 cm) stretches .

Q. What are the primary biological activities associated with this compound?

The compound exhibits:

- Anthelmintic activity : Disrupts mitochondrial oxidative phosphorylation in cestodes, akin to the mechanism of niclosamide (a structural analog) .

- Antimycobacterial effects : Inhibits Mycobacterium tuberculosis growth by targeting membrane potential (MIC values <10 μM in some derivatives) .

- Anticancer potential : Modulates oncogenic pathways (e.g., Wnt/β-catenin) and induces apoptosis in cancer cell lines .

Advanced Research Questions

Q. How do structural modifications influence the compound’s bioactivity and selectivity?

- Substituent position : 2-chlorophenyl groups enhance antitubercular activity compared to 3- or 4-chloro analogs, likely due to improved hydrophobic interactions with bacterial membranes .

- Electron-withdrawing groups : Nitro or trifluoromethyl substituents on the phenyl ring increase antiparasitic potency but may reduce solubility .

- Hydroxy group : Essential for hydrogen bonding with target enzymes (e.g., MAO-A/B inhibition); methylation at this position abolishes activity .

Q. What methodologies resolve contradictions in reported physicochemical data (e.g., melting points)?

Discrepancies in melting points (e.g., 189°C vs. 184–186°C) arise from polymorphic forms or impurities. To address this:

Q. What advanced techniques elucidate the compound’s mechanism of action in cancer cells?

Q. How can in silico models improve SAR studies for derivatives?

- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability and blood-brain barrier penetration .

- Molecular dynamics simulations : Assess stability of ligand-target complexes (e.g., with MAO-A or RANKL) over 100-ns trajectories .

- ADMET prediction : Filters derivatives with unfavorable toxicity profiles (e.g., hepatotoxicity risks) early in design .

Methodological Considerations

Q. What strategies mitigate low aqueous solubility during biological assays?

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity) .

- Prodrug design : Introduce phosphate or glycoside groups for improved solubility, which are cleaved enzymatically in vivo .

Q. How are stability and degradation profiles assessed under physiological conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13), followed by LC-MS to identify degradation products (e.g., dechlorinated analogs) .

- Plasma stability assays : Incubate with human plasma (37°C, 24 hr) and quantify remaining compound via UPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.